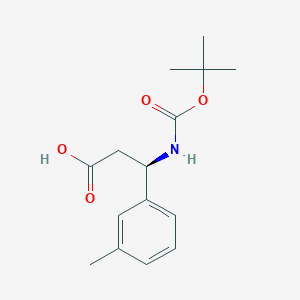

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

描述

®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process. The compound also contains a m-tolyl group, which is a derivative of toluene, adding to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of Boc-protected amino acids, including ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

N,N’-Diisopropylcarbodiimide (DIC): and : Commonly used in peptide coupling reactions.

Major Products Formed

Free Amino Acid: Formed after deprotection of the Boc group.

Peptides: Formed through coupling reactions with other amino acids or peptide fragments.

科学研究应用

Peptide Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is widely used in peptide synthesis due to its ability to form stable peptide bonds. Its incorporation into peptides can enhance selectivity and stability against enzymatic degradation.

| Application | Description |

|---|---|

| Peptide Therapeutics | Utilized in synthesizing bioactive peptides for therapeutic uses in cancer and metabolic disorders. |

| Drug Design | Serves as a building block in designing peptide-based drugs that target specific receptors. |

Bioconjugation

The compound can be used in bioconjugation processes where it acts as a linker between drugs and targeting moieties, enhancing the specificity of drug delivery systems.

| Application | Description |

|---|---|

| Targeted Drug Delivery | Facilitates the attachment of drugs to antibodies or other targeting molecules for precise delivery to diseased tissues. |

| Diagnostic Agents | Used in constructing diagnostic agents that require specific binding capabilities. |

Biodegradable Polymers

Research has explored the use of this compound in creating biodegradable polymers for medical implants.

| Application | Description |

|---|---|

| Biodegradable Implants | Investigated for use in orthopedic applications where implants degrade over time, reducing the need for surgical removal. |

| Controlled Release Systems | Incorporated into polymer matrices that allow controlled release of therapeutic agents over extended periods. |

Case Study 1: Peptide Therapeutics Development

A study demonstrated the successful synthesis of a peptide using this compound as a key building block. The resulting peptide showed enhanced stability and bioactivity compared to those synthesized without this compound, indicating its potential in drug development for chronic diseases.

Case Study 2: Biodegradable Implants

Research conducted on biodegradable magnesium alloys incorporated with this compound revealed promising results for bone healing applications. The study showed that implants made with this compound exhibited appropriate mechanical properties while degrading at a rate compatible with bone healing processes.

作用机制

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions to occur. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of peptides and other biologically active molecules.

相似化合物的比较

Similar Compounds

- ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid

- ®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

- ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties compared to its ortho- and para-tolyl analogs. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

生物活性

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, also known as (R)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, is a compound of significant interest in the field of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.34 g/mol

- IUPAC Name : (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid

- CAS Number : 114873-14-2

Synthesis

The synthesis of this compound typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of the m-tolyl substituent. The methods for synthesis include:

- Boc Protection : The amino group is protected using Boc anhydride.

- Alkylation : The protected amino acid undergoes alkylation to introduce the m-tolyl group.

- Deprotection : Finally, the Boc group can be removed under acidic conditions to yield the free amino acid.

This compound exhibits biological activity primarily through its interactions with various receptors and enzymes in biological systems. It has shown potential as a modulator of neurotransmitter systems, particularly in relation to glutamate receptors.

Pharmacological Studies

- Neurotransmitter Modulation : Research indicates that this compound may influence glutamate receptor activity, which is crucial for synaptic transmission and plasticity in the central nervous system (CNS). Studies have demonstrated that compounds with similar structures can modulate NMDA receptor activity, suggesting potential neuroprotective effects .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

Case Study 1: Neuroprotective Effects

A study published in Frontiers in Pharmacology explored the neuroprotective effects of various amino acids and their derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and increased cell viability under oxidative conditions .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers evaluated the anti-inflammatory properties of amino acid derivatives in a mouse model of inflammation. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 279.34 g/mol |

| Melting Point | 59–62 °C |

| CAS Number | 114873-14-2 |

| Potential Applications | Neuroprotection, Antioxidant |

属性

IUPAC Name |

(3R)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICHKLMIOJEDAM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375890 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464930-76-5 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。